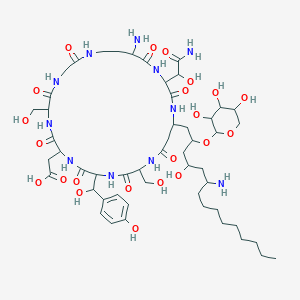![molecular formula C19H20N2O2 B233848 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide, also known as BTA-1, is a fluorescent compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and has shown potential in various applications, including bioimaging, biosensing, and drug discovery.
Wirkmechanismus
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is not fully understood. It is believed that N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide binds to certain proteins, such as tubulin and actin, and alters their conformation, leading to changes in their activity. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to induce apoptosis in cancer cells, although the exact mechanism of this effect is not clear.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in these cells. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been shown to affect the cytoskeleton of cells, leading to changes in cell shape and motility. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been shown to affect the mitochondrial membrane potential, which could have implications for cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide in lab experiments is its fluorescent properties, which allow for easy detection and imaging. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is also relatively easy to synthesize and has a high yield. However, one limitation of using N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide is its potential toxicity, particularly at high concentrations. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide may not be suitable for all applications, as its mechanism of action is not fully understood.
Zukünftige Richtungen
For the use of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide include the development of new cancer therapies, biosensors, and further research to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide can be synthesized through a two-step process. The first step involves the condensation of 4-tert-butylphenylamine with salicylaldehyde to form 2-(4-tert-butylphenyl)-1,3-benzoxazole. The second step involves the acetylation of the benzoxazole with acetic anhydride to form N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide. The overall yield of this process is around 60%.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has been extensively used in scientific research, particularly in the field of bioimaging. It has been used as a fluorescent probe to image the mitochondria in live cells, as well as to detect amyloid fibrils in Alzheimer's disease. N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has also been used in biosensing applications, such as the detection of metal ions and the monitoring of enzyme activity. In addition, N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide has shown potential as a drug discovery tool, as it can bind to certain proteins and inhibit their activity.
Eigenschaften
Produktname |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide |
InChI |
InChI=1S/C19H20N2O2/c1-12(22)20-15-9-10-16-17(11-15)23-18(21-16)13-5-7-14(8-6-13)19(2,3)4/h5-11H,1-4H3,(H,20,22) |
InChI-Schlüssel |
DGULHLUZGJJQBT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)


![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)




![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)